molecular formula C26H41F13 B3043256 1-(Perfluorohexyl)docosane CAS No. 825651-73-8

1-(Perfluorohexyl)docosane

Cat. No.: B3043256
CAS No.: 825651-73-8
M. Wt: 600.6 g/mol
InChI Key: XJKXILISVXBXKJ-UHFFFAOYSA-N
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Description

1-(Perfluorohexyl)docosane is a fluorinated organic compound with the molecular formula C28H45F13. It is characterized by a long hydrocarbon chain with a perfluorinated hexyl group attached to one end. This compound is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Perfluorohexyl)docosane can be synthesized through a series of organic reactions. One common method involves the reaction of a docosane derivative with a perfluorohexyl iodide under specific conditions. The reaction typically requires a catalyst, such as a palladium complex, and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or chromatography to obtain high purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality. The final product is often subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Perfluorohexyl)docosane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Perfluorohexyl)docosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Perfluorohexyl)docosane is primarily related to its interaction with lipid membranes and hydrophobic environments. The perfluorinated hexyl group imparts hydrophobicity and lipophilicity, allowing the compound to integrate into lipid bilayers and alter their properties. This interaction can affect membrane fluidity, permeability, and stability, making it useful in various biomedical and industrial applications .

Comparison with Similar Compounds

  • 1-(Perfluorooctyl)docosane
  • 1-(Perfluorodecyl)docosane
  • 1-(Perfluorododecyl)docosane

Comparison: 1-(Perfluorohexyl)docosane is unique due to its specific chain length and the presence of a perfluorinated hexyl group. Compared to other similar compounds, it offers a balance between hydrophobicity and molecular size, making it suitable for applications where moderate hydrophobic interactions are desired. Other compounds with longer perfluorinated chains may exhibit higher hydrophobicity but could be less compatible with certain systems .

Properties

CAS No.

825651-73-8

Molecular Formula

C26H41F13

Molecular Weight

600.6 g/mol

IUPAC Name

1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorohexacosane

InChI

InChI=1S/C26H41F13/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(27,28)22(29,30)23(31,32)24(33,34)25(35,36)26(37,38)39/h2-20H2,1H3

InChI Key

XJKXILISVXBXKJ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Pictograms

Irritant

Origin of Product

United States

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